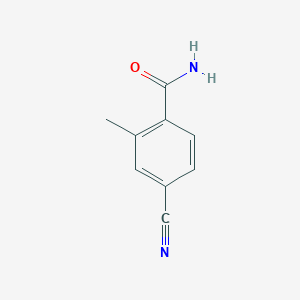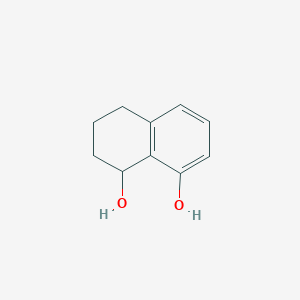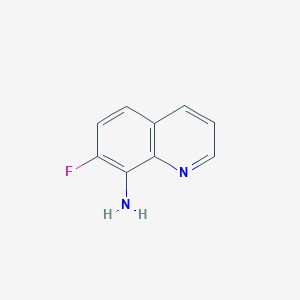![molecular formula C9H18N2 B11918668 (R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
(R)-8-azaspiro[4.5]decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-azaspiro[45]decan-1-amine is a spirocyclic amine compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-azaspiro[4.5]decan-1-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved through the condensation of cyclic ketones with amines in the presence of a catalyst such as CuSO4·5H2O . The reaction is carried out in a solvent like toluene, and the resulting product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-8-azaspiro[4.5]decan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are chosen based on their availability and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
®-8-azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling . Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-diazaspiro[4.5]decan-1-one: Studied for its potential as a RIPK1 kinase inhibitor.
Uniqueness
®-8-azaspiro[45]decan-1-amine stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(4R)-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m1/s1 |
Clé InChI |
XWXDGRXUGNLFFC-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@H](C2(C1)CCNCC2)N |
SMILES canonique |
C1CC(C2(C1)CCNCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)





![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)
![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)





